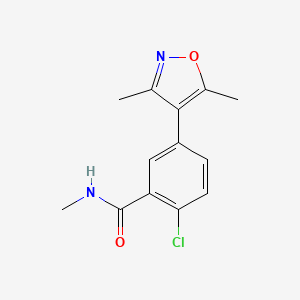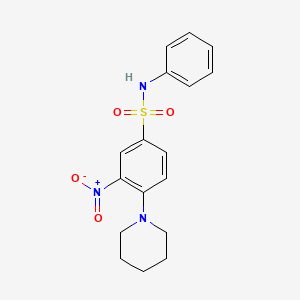![molecular formula C16H25F3N2 B4933233 N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine, also known as TFB-TEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TEDA has been studied extensively for its ability to act as a ligand for metal complexes, and its unique structure and properties make it a promising candidate for use in a variety of scientific research applications.
作用機序
The mechanism of action of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine as a ligand for metal complexes is complex and varies depending on the specific metal ion and complex involved. However, in general, N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine functions as a bidentate ligand, binding to metal ions through both the amine and nitrogen atoms in its structure. This binding results in the formation of stable and highly selective metal complexes that can be used for a variety of applications.
Biochemical and Physiological Effects
While N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine has been extensively studied for its potential applications in scientific research, there is limited information available on its biochemical and physiological effects. However, studies have shown that N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine is generally well-tolerated and has low toxicity, making it a promising candidate for use in a variety of research applications.
実験室実験の利点と制限
One of the primary advantages of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine as a ligand for metal complexes is its ability to form stable and highly selective complexes with a variety of metal ions. Additionally, N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine is relatively easy to synthesize and is generally well-tolerated, making it a promising candidate for use in a variety of lab experiments. However, one limitation of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine is its relatively high cost, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research on N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine and its applications. One area of interest is the use of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine as a ligand for metal complexes in catalysis and drug delivery. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine, as well as its potential applications in imaging and other fields. Overall, the unique structure and properties of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine make it a promising candidate for continued research and development in a variety of scientific fields.
合成法
The synthesis of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzylamine with ethyl chloroacetate, followed by the addition of diethylamine to yield the intermediate N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethylenediamine. This intermediate is then reacted with ethylenediamine in the presence of a base to yield the final product, N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine.
科学的研究の応用
N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine has been extensively studied for its potential applications in a variety of scientific research fields. One of the primary uses of N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine is as a ligand for metal complexes, due to its ability to form stable and highly selective complexes with a variety of metal ions. These complexes have been studied for their potential use in a variety of applications, including catalysis, drug delivery, and imaging.
特性
IUPAC Name |
N,N,N'-triethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25F3N2/c1-4-20(5-2)11-12-21(6-3)13-14-9-7-8-10-15(14)16(17,18)19/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDZYHFMHNNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)


![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)